molecular formula C12H22FNO3 B13981729 trans-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester

trans-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13981729
M. Wt: 247.31 g/mol
InChI Key: ZXQXELYTJRBLOD-UHFFFAOYSA-N
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Description

trans-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a tert-butyl ester functional group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or potassium permanganate.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atom or the hydroxyl group, leading to different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-fluorinated or de-hydroxylated derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity and interactions with biological targets.
  • Used in the study of enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.
  • Applied in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of trans-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications and the biological context.

Comparison with Similar Compounds

  • cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester
  • 3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid methyl ester
  • 4-Hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester

Uniqueness:

  • The trans configuration of the fluorine and hydroxyl groups in trans-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester imparts distinct stereochemical properties, affecting its reactivity and biological activity.
  • The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it a valuable intermediate in synthetic and medicinal chemistry.

Properties

Molecular Formula

C12H22FNO3

Molecular Weight

247.31 g/mol

IUPAC Name

tert-butyl 5-fluoro-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-8(13)9(15)12(4,5)7-14/h8-9,15H,6-7H2,1-5H3

InChI Key

ZXQXELYTJRBLOD-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC(C1O)F)C(=O)OC(C)(C)C)C

Origin of Product

United States

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